molecular formula C15H12FN3O2S B2614065 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide CAS No. 876719-00-5

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide

Cat. No. B2614065
CAS RN: 876719-00-5
M. Wt: 317.34
InChI Key: AIIWONHOFAEYDS-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide, also known as EF-24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EF-24 is a member of the curcumin family of compounds, which are known for their anti-inflammatory, antioxidant, and anticancer properties. EF-24 has been shown to have potent anticancer activity against a variety of cancer cell lines, and has also been investigated for its potential as a therapeutic agent for other diseases.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Research has explored the synthesis of compounds with structures similar to the specified chemical, utilizing microwave-assisted synthesis techniques. These compounds, including those with 1,3,4-thiadiazole cores, have been investigated for their biological activities. For instance, Başoğlu et al. (2013) synthesized molecules with penicillanic or cephalosporanic acid moieties, revealing some possessing good to moderate antimicrobial activity against test microorganisms, with specific compounds also showing antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Noncovalent Interactions and Crystal Structures

El-Emam et al. (2020) focused on adamantane-1,3,4-thiadiazole hybrid derivatives, emphasizing the quantitative assessment of noncovalent interactions through crystallographic analysis and Quantum Theory of Atoms in Molecules (QTAIM). This study highlights the importance of noncovalent interactions in stabilizing the crystal structures of such compounds, offering insights into designing molecules with desired properties (El-Emam et al., 2020).

Synthesis and Reactivity

Research by Remizov et al. (2019) delved into the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with selected bases, studying the chemical reactivity and transformation pathways of thiadiazole derivatives. This work contributes to the understanding of the chemical behavior of such compounds, potentially aiding in the development of new materials or pharmaceuticals (Remizov, Pevzner, & Petrov, 2019).

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activities have been a significant area of research for compounds containing 1,3,4-thiadiazole and furan moieties. Studies such as those conducted by Ravindra, Vagdevi, and Vaidya (2008) have synthesized novel compounds and tested their antimicrobial efficacy, providing a foundation for further pharmaceutical development (Ravindra, Vagdevi, & Vaidya, 2008).

Electrophilic Substitution Reactions

Aleksandrov and El’chaninov (2017) explored electrophilic substitution reactions involving N-(1-Naphthyl)furan-2-carboxamide, leading to the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This research contributes to the field of organic synthesis, offering pathways to create complex molecules with potential applications in material science or as biological probes (Aleksandrov & El’chaninov, 2017).

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-2-13-18-19-15(22-13)17-14(20)12-8-7-11(21-12)9-5-3-4-6-10(9)16/h3-8H,2H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIWONHOFAEYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809025
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide

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